4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
Description
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 935466-94-7) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridin-2-one core substituted with an aminomethyl group at the 4-position. Its dihydrochloride salt (CAS: 1818847-61-8) has a molecular formula of C₈H₁₁Cl₂N₃O and a molecular weight of 236.098 g/mol . The aminomethyl group distinguishes it from other derivatives, enabling unique interactions in biological systems.
Properties
IUPAC Name |
4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3-4,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVWAAKQNLDFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Core Formation
The construction of the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one core is typically achieved via cyclization reactions involving pyridine derivatives and appropriate precursors. For example, Marfat et al. (1987) describe the synthesis of 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one by cyclization of pyridine-2-carbonitrile derivatives under basic conditions.
Nucleophilic Substitution with Lithium Hydroxide
A key step in preparing 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one involves the reaction of 4,5-(bromomethyl)pyridine-2-carbonitrile with 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in tetrahydrofuran (THF) and water, using lithium hydroxide monohydrate as a base. The reaction proceeds rapidly (about 20 minutes) at ambient temperature. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic extracts are dried, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography using a gradient elution system of dichloromethane, methanol, and ammonium hydroxide to afford the target compound with a molecular ion peak at m/z = 263 (M+1).
| Parameter | Details |
|---|---|
| Reactants | 4,5-(bromomethyl)pyridine-2-carbonitrile, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
| Solvent | Tetrahydrofuran (THF), Water |
| Base | Lithium hydroxide monohydrate |
| Reaction Time | 20 minutes |
| Temperature | Ambient |
| Workup | Water quench, ethyl acetate extraction |
| Purification | Silica gel chromatography (CH2Cl2:MeOH:NH4OH gradient) |
| Yield | Not explicitly reported |
| Characterization | MS (m/z = 263) |
Reduction Using Zinc and Acetic Acid
An alternative preparative step involves reduction reactions to modify halogenated intermediates. For instance, 3,3-dibromo-4-fluoro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one is subjected to reduction with zinc dust in acetic acid and methanol at room temperature for 3 hours. The reaction mixture is worked up by addition of brine, extraction with ethyl acetate, washing, drying, and concentration to furnish the reduced product. This method is useful for removing halogen substituents or modifying the pyrrolo-pyridine core before further functionalization.
| Parameter | Details |
|---|---|
| Reactants | 3,3-dibromo-4-fluoro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one, zinc dust |
| Solvent | Methanol, Acetic acid |
| Temperature | 20 °C (room temperature) |
| Reaction Time | 3 hours |
| Workup | Brine addition, ethyl acetate extraction, drying (MgSO4) |
| Yield | ~40% des-fluorinated product present |
Bromination Using N-Bromosuccinimide (NBS)
Bromination of the pyrrolo[2,3-b]pyridin-2-one scaffold is achieved by treating 7-azaoxindole derivatives with N-bromosuccinimide in dry dimethyl sulfoxide (DMSO) at elevated temperatures (60–120 °C) for periods ranging from 0.5 to 8 hours. The reaction mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography. This method yields brominated intermediates crucial for subsequent functional group transformations.
| Parameter | Details |
|---|---|
| Reactants | 7-azaoxindole, N-bromosuccinimide |
| Solvent | Dry DMSO |
| Temperature | 60–120 °C |
| Reaction Time | 0.5 to 8 hours |
| Workup | Aqueous NaHCO3 neutralization, ethyl acetate extraction |
| Yield | 31–65% |
The use of lithium hydroxide in a biphasic THF/water system enables efficient nucleophilic substitution to install the aminomethyl group on the pyrrolo[2,3-b]pyridin-2-one core with short reaction times and straightforward workup.
Zinc/acetic acid reductions provide a mild method for modifying halogenated intermediates without harsh conditions, although side products such as des-fluorinated species may form, requiring careful purification.
Bromination with N-bromosuccinimide in DMSO is an effective approach to selectively functionalize the heterocyclic core, facilitating further synthetic elaborations.
Silica gel chromatography with gradients involving dichloromethane, methanol, and ammonium hydroxide is a preferred purification strategy to isolate the target compound with high purity.
| Method | Reactants & Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Lithium hydroxide substitution | 4,5-(bromomethyl)pyridine-2-carbonitrile + 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one; THF/H2O; 20 min; RT | Aminomethyl group installation | Purified by chromatography; MS m/z=263 |
| Zinc/acetic acid reduction | 3,3-dibromo-4-fluoro derivative + Zn; AcOH/MeOH; 3 h; RT | Reduction of halogenated intermediates | ~40% des-fluorination side product |
| N-Bromosuccinimide bromination | 7-azaoxindole + NBS; dry DMSO; 60-120 °C; 0.5-8 h | Bromination of heterocycle | 31–65% yield; purified by chromatography |
The preparation of this compound involves a combination of cyclization, nucleophilic substitution, and reduction steps under mild to moderate conditions. The use of lithium hydroxide in aqueous-organic media is particularly effective for introducing the aminomethyl substituent. Complementary methods such as zinc-mediated reductions and NBS bromination enable functional group manipulation necessary for the synthesis of this compound and its derivatives. Purification by silica gel chromatography with tailored solvent gradients ensures isolation of high-purity products suitable for further research and applications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the aminomethyl group.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₉H₈N₂O
- Molecular Weight : 164.17 g/mol
- Chemical Structure : The compound features a pyrrolo[2,3-b]pyridine core with an aminomethyl group that enhances its pharmacological properties.
Anticancer Activity
Research has highlighted the potential of 4-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one as a scaffold for developing anticancer agents. For instance, derivatives of this compound have been investigated for their ability to inhibit specific cancer cell lines. A study demonstrated that certain substituted derivatives exhibited potent cytotoxic effects against various cancer types, suggesting a mechanism involving disruption of cellular signaling pathways associated with cancer progression .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological properties. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems have shown promise in modulating synaptic transmission and neuroprotection .
Antimicrobial Properties
Recent studies indicate that derivatives of this compound possess antimicrobial activity against various pathogens. This has led to the exploration of these compounds as potential candidates for developing new antibiotics, particularly in the face of rising antibiotic resistance .
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of this compound derivatives and evaluated their anticancer activity against human leukemia cells. The results indicated that specific modifications to the compound significantly enhanced its cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of this compound revealed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. The mechanism was linked to the modulation of antioxidant enzyme activity and inhibition of apoptotic pathways, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 3: Antimicrobial Efficacy
Research published in European Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications led to enhanced activity against resistant strains, suggesting a viable path for new antibiotic development based on this scaffold .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Derivatives
Unsubstituted Pyrrolo[2,3-b]pyridin-2-one
The parent compound, 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 5654-97-7), lacks substituents and serves as a scaffold for functionalization. It has a similarity score of 0.84 to the target compound but exhibits lower polarity and reduced solubility due to the absence of the aminomethyl group .
3-Hydroxy Derivatives
3-Hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivatives are synthesized via cyclization of α-keto esters with N-(pyridinyl)pivalamides. These compounds, such as those reported by the Japan Institute of Heterocyclic Chemistry, feature a hydroxyl group at the 3-position, enabling hydrogen-bond donor properties. However, they lack the aminomethyl group, resulting in distinct pharmacokinetic profiles .
Halogenated Derivatives
4-Chloro Derivative
4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 346599-62-0) replaces the aminomethyl group with a chlorine atom. Its molecular weight is 168.58 g/mol .
4-Bromo-6-chloro Derivative
4-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1190322-92-9) introduces halogens at the 4- and 6-positions. The bromine and chlorine atoms increase molecular weight (247.49 g/mol) and steric bulk, which may interfere with target binding but improve metabolic stability .
Bioisosteric and Functionalized Derivatives
5-Hydroxy-4,6-dimethyl Derivative
A pyridine-containing 5-hydroxy-4,6-dimethyl derivative was developed as a bioisostere for sunitinib, a tyrosine kinase inhibitor. This compound demonstrated improved safety profiles in cancer cell lines, attributed to enhanced solubility and reduced off-target toxicity. The hydroxyl and methyl groups modulate kinase selectivity compared to the aminomethyl variant .
Aryl-Substituted Derivatives
Compounds like 3-(substituted phenyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one exhibit anti-inflammatory activity in animal models. For example, derivatives with phenyl or benzylidene substituents showed inhibition of prostaglandin and leukotriene pathways, highlighting the role of aromatic groups in biological activity .
Structural-Activity Relationships (SAR) and Key Findings
Impact of Substituents on Solubility and Bioavailability
- Aminomethyl Group: Enhances solubility (via protonation at physiological pH) and facilitates hydrogen bonding with targets (e.g., kinases, enzymes) .
- Halogens (Cl, Br) : Increase lipophilicity and metabolic stability but may reduce aqueous solubility .
- Hydroxyl Group: Provides hydrogen-bond donor capacity but may limit blood-brain barrier penetration due to polarity .
Biological Activity
Overview
4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolopyridine core structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| CAS Number | 935466-94-7 |
The biological activity of this compound involves its interaction with various molecular targets. It has been shown to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The compound's aminomethyl group plays a crucial role in its binding affinity and selectivity towards these targets.
Antimicrobial Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyrrole derivatives show potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The specific activity of this compound against various pathogens remains an area for further investigation.
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies have shown that related compounds can induce apoptosis in cancer cells while exhibiting lower cytotoxicity towards non-malignant cells. For example, certain derivatives have demonstrated low CC50 values against HL-60 promyelocytic leukemic cells and various oral squamous cell carcinoma lines . This tumor-selectivity suggests that the compound could be developed into a therapeutic agent for cancer treatment.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other pyrrolopyridine derivatives:
| Compound Name | Biological Activity | MIC/CC50 Values |
|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD |
| Pyrrolopyrazine Derivatives | Antimicrobial | MIC = 5 μg/mL |
| Pyrrolopyrimidine Derivatives | Anticancer | CC50 = 10 μM |
The aminomethyl substitution on the pyrrolopyridine core distinguishes it from other derivatives by potentially enhancing its biological activity through improved receptor binding.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrolopyridine derivatives:
- Antimicrobial Study : A study focused on synthesizing various pyrrole derivatives found that certain compounds exhibited potent antibacterial activity against resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds showed selective toxicity towards cancer cells compared to normal fibroblast cells. This selectivity is attributed to the unique structural characteristics of the compounds involved .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects revealed interactions with specific cellular pathways involved in apoptosis and cell cycle regulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one and related analogs?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization of aminopyrrole intermediates with nitriles or ketones under acidic or basic conditions. For example, condensation of 3-aminopyrrole derivatives with malononitriles (e.g., arylidene malonodinitriles) in refluxing ethanol or methanol yields pyrrolo[2,3-b]pyridine scaffolds . Alternative routes include using β-ketoesters or β-diketones as cyclization agents. Reaction conditions (e.g., solvent, temperature, catalysts like Fe(acac)₃) significantly influence yield and purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Infrared (IR) spectroscopy are used to confirm the aminomethyl and pyrrolopyridinone moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., single-crystal studies) resolves stereochemistry and hydrogen-bonding patterns in derivatives . Purity is assessed via HPLC with UV detection (≥98% purity criteria) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodology : Solubility varies with pH and solvent polarity. The compound is typically soluble in DMSO, DMF, or methanol but poorly soluble in water. Stability studies under ambient vs. refrigerated conditions (4°C) should include periodic HPLC analysis to detect degradation products. Buffers (e.g., ammonium acetate, pH 6.5) are recommended for in vitro assays to maintain stability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this scaffold for biological activity?
- Methodology : Systematic substitution at the aminomethyl or pyrrolo positions alters bioactivity. For example:
- Position 4 (aminomethyl) : Adding bulkier groups (e.g., benzyl, aryl) enhances binding to kinase ATP pockets, as seen in protein kinase B inhibitors .
- Pyrrolo nitrogen : Fluorination or chlorination improves metabolic stability and target selectivity in CRF-1 receptor antagonists .
Computational docking (e.g., AutoDock Vina) and pharmacophore modeling predict interactions with targets like kinases or GPCRs .
Q. What experimental strategies resolve contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay standardization : Use consistent buffer systems (e.g., pH 6.5 ammonium acetate) and cell lines .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Metabolic interference : Test for off-target effects via cytochrome P450 inhibition assays or metabolite profiling .
Q. How are crystallographic and DFT studies applied to understand conformational dynamics of this compound?
- Methodology : Single-crystal X-ray diffraction (e.g., CrysAlis PRO software) reveals bond angles and torsional strain in the pyrrolopyridinone ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, predicting reactivity at the aminomethyl group . These studies inform synthetic modifications to stabilize bioactive conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
